ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Catalog No.
S11815582
CAS No.
M.F
C20H18N4O3
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,...

Product Name

ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

IUPAC Name

ethyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H18N4O3/c1-2-27-20(26)12-7-9-13(10-8-12)24-11-16(25)17(18(24)21)19-22-14-5-3-4-6-15(14)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23)

InChI Key

ZWFGWPLZEVQOHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and a pyrrole ring. This compound is characterized by the presence of an ethyl ester group attached to the benzoate structure, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Oxidation: Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the benzimidazole or pyrrole rings, often facilitated by halogenated reagents.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has been investigated for its biological properties. Research suggests that it may exhibit antimicrobial and anticancer activities. The mechanism of action is likely related to its ability to bind to specific enzymes and receptors, inhibiting their activity and leading to various therapeutic effects.

The synthesis of ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid. Subsequent steps involve introducing the pyrrole ring and attaching the ethyl benzoate moiety.

Industrial production may utilize optimized reaction conditions, including catalysts and controlled environments, to enhance yield and purity. Techniques such as recrystallization or chromatography are often employed for purification.

This compound has a wide range of applications across various fields:

  • Pharmaceuticals: Explored for potential therapeutic properties, including anti-inflammatory and antiviral activities.
  • Material Science: Used as a building block in the synthesis of more complex molecules and advanced materials.
  • Biological Research: Investigated for its bioactive properties, contributing to studies on drug development and disease treatment.

Studies on interaction mechanisms are crucial for understanding how ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate interacts with biological targets. These interactions may involve binding affinities to enzymes or receptors that modulate biological pathways. Detailed studies are necessary to elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-y]benzoateContains diethylamino groupPotentially enhanced solubility
Ethyl 3-[5-amino-4-(1H-benzimidazol-2-y) -3 -oxo -2H-pyrrol -1 -y]benzoateDifferent position of ethyl groupMay exhibit different biological activity
4-[2-(2-Amino -4,7-dihydro -4 -oxo -1H-pyrrolo[2,3-d]pyrimidin -5-y)ethyl]benzoic acidPyrrolo[2,3-d]pyrimidine structureFocused on cancer therapy applications

These compounds illustrate variations in functional groups and structural arrangements that can influence their biological activities and pharmacological profiles. Ethyl 4-[5-amino -4-(1H-benzimidazol -2-y) -3 -oxo -2,3-dihydro -1H-pyrrol -1-y]benzoate stands out due to its unique combination of a benzimidazole moiety with a pyrrole ring, potentially offering distinct therapeutic benefits compared to similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

362.13789045 g/mol

Monoisotopic Mass

362.13789045 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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